Methyl 2-ethylpentanoate

Vue d'ensemble

Description

Methyl 2-ethylpentanoate, also known as methyl 2-ethylvalerate, is an organic compound with the molecular formula C8H16O2. It is a methyl ester derived from 2-ethylpentanoic acid. This compound is characterized by its fruity odor and is commonly used in the fragrance industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-ethylpentanoate can be synthesized through the esterification of 2-ethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and catalyzed, and the resulting ester is continuously removed and purified through distillation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

Reduction: Reduction of this ester can yield the corresponding alcohol, 2-ethylpentanol.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: 2-ethylpentanoic acid.

Reduction: 2-ethylpentanol.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 2-ethylpentanoate is widely utilized as a reagent in organic synthesis. It serves as a precursor for the synthesis of various compounds and can undergo several reactions, including:

- Esterification : The formation of esters through the reaction of acids and alcohols.

- Hydrolysis : The breakdown of the ester into its corresponding acid and alcohol.

- Reduction : Converting the ester into alcohol through reducing agents like lithium aluminum hydride or sodium borohydride.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard substance for calibration in chromatographic techniques. Its known properties facilitate accurate quantification in complex mixtures.

Biological Studies

Research has indicated that this compound may exhibit potential biological activities. Studies focus on its interactions with enzymes and metabolic pathways, which could lead to discoveries in pharmacology and toxicology. The compound's hydrolysis product, 2-ethylpentanoic acid, may also play a role in biological processes.

Fragrance Industry

Due to its pleasant fruity aroma, this compound is extensively used in the fragrance industry. It contributes to the formulation of perfumes, colognes, and personal care products. Its scent profile makes it valuable for enhancing the olfactory characteristics of various products.

Industrial Applications

Beyond fragrances, this compound is utilized as a plasticizer in the production of plastics. Its properties help improve flexibility and durability in polymer products.

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of this compound through esterification demonstrated its effectiveness as a precursor for producing various esters with desirable properties. The reaction was performed under reflux conditions using sulfuric acid as a catalyst, resulting in high yields of the ester. Characterization techniques such as NMR and IR spectroscopy confirmed the successful synthesis.

In another research project, the biological activity of this compound was assessed against specific enzymes involved in metabolic pathways. The results indicated that this ester could inhibit certain enzymes, suggesting potential therapeutic applications in metabolic disorders.

Case Study 3: Fragrance Formulation

A formulation study explored the incorporation of this compound in perfumes. The compound was blended with other fragrance materials to create a unique scent profile that enhanced consumer appeal. Sensory evaluations confirmed its effectiveness in improving overall fragrance quality.

Comparative Data Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Reagent for esterification | High yield synthesis under reflux conditions |

| Analytical Chemistry | Calibration standard for chromatography | Accurate quantification in complex mixtures |

| Biological Studies | Interaction with metabolic enzymes | Potential inhibition of enzyme activity |

| Fragrance Industry | Component in perfumes | Enhances olfactory characteristics |

| Industrial Applications | Plasticizer for polymers | Improves flexibility and durability |

Mécanisme D'action

The mechanism of action of methyl 2-ethylpentanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The ester group can undergo hydrolysis to release 2-ethylpentanoic acid, which can further participate in metabolic processes .

Comparaison Avec Des Composés Similaires

Methyl pentanoate (methyl valerate): Similar in structure but lacks the ethyl group at the second carbon.

Ethyl 2-methylpentanoate: An ester with a similar backbone but with an ethyl group instead of a methyl group.

Uniqueness: Methyl 2-ethylpentanoate is unique due to the presence of the ethyl group at the second carbon, which influences its chemical properties and reactivity. This structural feature can affect its boiling point, solubility, and interactions with other molecules, making it distinct from other esters .

Activité Biologique

Methyl 2-ethylpentanoate is an ester compound that has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its significance.

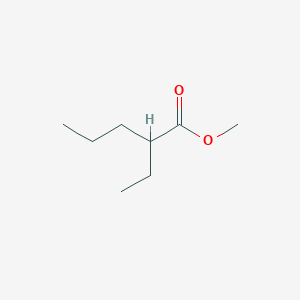

Chemical Structure and Properties

This compound, with the chemical formula C₈H₁₆O₂, is an ester formed from the reaction of 2-ethylpentanoic acid and methanol. Its structure can be represented as follows:

This compound is characterized by its fruity odor and is commonly used in flavoring and fragrance applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of many conventional antimicrobial agents, suggesting its potential as a natural preservative in food products .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.3 |

2. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In vitro studies revealed that it significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS) . This suggests a mechanism whereby the compound may modulate immune responses.

3. Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for protecting cells from oxidative stress. In a study measuring the DPPH radical scavenging activity, this compound demonstrated a significant reduction in radical concentration, indicating its potential role in preventing oxidative damage .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.

- Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals, contributing to its antioxidant effects.

- Membrane Interaction : this compound may disrupt bacterial membranes, leading to cell lysis and death.

Case Study 1: Antimicrobial Efficacy in Food Preservation

A case study evaluated the effectiveness of this compound as a preservative in dairy products. The study found that incorporating this compound at concentrations above its MIC significantly extended shelf life while maintaining product quality .

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using rat models demonstrated that administration of this compound resulted in reduced paw edema following carrageenan injection, highlighting its anti-inflammatory potential .

Propriétés

IUPAC Name |

methyl 2-ethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6-7(5-2)8(9)10-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNZXKXOTJLKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002075 | |

| Record name | Methyl 2-ethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816-16-0 | |

| Record name | Pentanoic acid, 2-ethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-ethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.